(3S)-3-amino-3-(2,3-dimethylphenyl)propanoic acid

Description

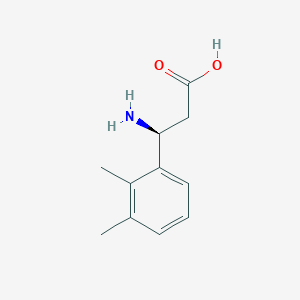

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-3-(2,3-dimethylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-4-3-5-9(8(7)2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLCQYMIXBDOQL-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(CC(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@H](CC(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3s 3 Amino 3 2,3 Dimethylphenyl Propanoic Acid

Asymmetric Synthesis Approaches

The construction of the chiral amine center is the key challenge in the synthesis of (3S)-3-amino-3-(2,3-dimethylphenyl)propanoic acid. Asymmetric synthesis, which utilizes chiral catalysts or auxiliaries to induce stereoselectivity, offers the most efficient routes to enantiomerically pure β-amino acids.

Enantioselective Catalysis for β-Amino Acid Construction

Enantioselective catalysis employs small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is highly desirable due to its atom economy and efficiency.

Metal-catalyzed asymmetric hydroamination involves the addition of an N-H bond across a carbon-carbon double bond. For the synthesis of this compound, a suitable precursor would be (E)-3-(2,3-dimethylphenyl)propenoic acid or its corresponding ester. The reaction would involve the direct addition of ammonia (B1221849) or a protected amine equivalent to the double bond in the presence of a chiral metal catalyst.

Commonly used metals for this transformation include copper, rhodium, and palladium, complexed with chiral ligands. The choice of ligand is crucial for achieving high enantioselectivity. For an ortho-disubstituted substrate like (E)-3-(2,3-dimethylphenyl)propenoic acid, steric hindrance from the 2,3-dimethylphenyl group could influence the efficiency and stereoselectivity of the reaction. The catalyst system must be carefully selected to accommodate the bulky substituent while effectively differentiating between the two prochiral faces of the alkene.

Table 1: Representative Metal-Catalyzed Asymmetric Hydroamination of Cinnamic Acid Derivatives Interactive data table. Rows can be sorted by clicking on the headers.

| Catalyst System | Ligand | Substrate Scope | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| CuH | Chiral Phosphine | Cinnamic Esters | >90% |

| Rh(I) | Chiral Diene | α,β-Unsaturated Esters | 85-95% |

Note: The data presented are typical values for related substrates and serve as a reference for the potential application to the synthesis of the target compound.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of β-amino acids, the asymmetric Mannich reaction is a powerful tool. In the context of synthesizing this compound, this would involve the reaction of a ketene (B1206846) silyl (B83357) acetal (B89532) or a similar nucleophile with an imine derived from 2,3-dimethylbenzaldehyde.

Chiral Brønsted acids or bifunctional catalysts, such as those based on thiourea (B124793) or phosphoric acid, are commonly employed to control the stereochemical outcome. These catalysts activate the imine and organize the transition state through hydrogen bonding and other non-covalent interactions, leading to high levels of enantioselectivity. The steric bulk of the 2,3-dimethylphenyl group on the imine would be a critical factor in achieving high chiral induction.

The use of a chiral auxiliary involves the temporary attachment of a chiral molecule to the substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of this compound, a common approach would be the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester or amide derived from a chiral alcohol or amine.

Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in the synthesis of β-amino acids. wikipedia.org An N-cinnamoyl oxazolidinone, where the phenyl group is 2,3-dimethylphenyl, could be subjected to a diastereoselective aza-Michael addition. The stereochemical outcome is dictated by the chiral auxiliary, which shields one face of the double bond. Subsequent cleavage of the auxiliary would afford the target β-amino acid. The steric hindrance of the 2,3-dimethylphenyl group might necessitate optimized reaction conditions to ensure high diastereoselectivity.

Enzymatic and Biocatalytic Asymmetric Synthesis of Chiral Amino Acids

Enzymes are highly efficient and selective catalysts that operate under mild conditions. Their application in the synthesis of chiral amino acids is a rapidly growing field, offering environmentally friendly and highly enantioselective routes.

Biocatalytic asymmetric reductive amination is a powerful method for the synthesis of chiral amines and amino acids. This approach typically involves the use of an amine dehydrogenase or a transaminase. For the synthesis of this compound, a suitable precursor would be 3-oxo-3-(2,3-dimethylphenyl)propanoic acid or its ester.

A transaminase enzyme could catalyze the transfer of an amino group from a donor molecule, such as isopropylamine, to the keto group of the precursor. The stereoselectivity of this reaction is determined by the specific enzyme used. A screening of different transaminases would be necessary to identify one that accepts the sterically demanding 2,3-dimethylphenyl ketone substrate and provides the desired (S)-enantiomer with high enantiomeric excess.

Table 2: Key Enzymes in Asymmetric Reductive Amination Interactive data table. Rows can be sorted by clicking on the headers.

| Enzyme Class | Cofactor | Typical Substrate | Key Advantage |

|---|---|---|---|

| Transaminases (TAs) | Pyridoxal-5'-phosphate (PLP) | Ketones, Keto acids | High enantioselectivity |

| Amine Dehydrogenases (AmDHs) | NAD(P)H | Ketones | Direct amination with ammonia |

Note: The suitability of these enzymes for the specific synthesis of this compound would require experimental validation.

Enantioselective Addition to α,β-Unsaturated Systems

One of the established routes to β-amino acids involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound, a type of Michael addition. illinois.edu The enantioselectivity of this reaction can be induced by employing a chiral amine, a chiral auxiliary on the ester, or a chiral Lewis acid catalyst. acs.org This method is foundational for creating the β-amino acid backbone.

However, the synthesis of highly substituted β-amino acids, particularly those with substitution at the β-position like this compound, presents significant challenges. These challenges include overcoming the steric hindrance and the reduced reactivity of the corresponding substituted acrylate (B77674) precursors. acs.org

Table 1: Factors in Enantioselective Conjugate Addition

| Component | Role in Enantioselectivity | Example |

|---|---|---|

| Chiral Amine | The amine source itself is chiral, directing the addition to one face of the Michael acceptor. | Use of a chiral ammonia equivalent. |

| Chiral Auxiliary | A chiral group is attached to the α,β-unsaturated ester, influencing the trajectory of the incoming amine. | Evans oxazolidinone auxiliaries. |

| Chiral Catalyst | A chiral Lewis acid or organocatalyst activates the Michael acceptor and creates a chiral environment. | Chiral metal complexes (e.g., Cu, Pd). |

Chemoenzymatic Hybrid Syntheses

Chemoenzymatic approaches combine the efficiency of chemical synthesis with the high selectivity of biological catalysts. Transaminases (TAs), also known as aminotransferases, have shown great potential for producing enantiopure β-amino acids. nih.gov These enzymes, which are dependent on pyridoxal (B1214274) 5'-phosphate, catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. researchgate.net

Two primary strategies are employed:

Kinetic Resolution: A racemic mixture of a β-amino acid is subjected to a transaminase that selectively converts one enantiomer, allowing for the separation of the remaining, unreacted enantiomer. researchgate.net

Asymmetric Synthesis: A prochiral β-keto acid is converted directly into a single enantiomer of the corresponding β-amino acid. nih.govresearchgate.net This method is highly efficient, with a theoretical yield of 100%. However, a significant challenge is the inherent instability of β-keto acids, which are prone to spontaneous decarboxylation under mild conditions. nih.govresearchgate.net

The use of transaminases offers advantages such as high enantioselectivity, the use of low-cost substrates, and no requirement for external cofactor recycling. nih.gov

Table 2: Chemoenzymatic Strategies Using Transaminases

| Strategy | Starting Material | Process | Outcome |

|---|---|---|---|

| Kinetic Resolution | Racemic β-amino acid | Selective enzymatic amination/deamination of one enantiomer. | Separation of one pure enantiomer. |

| Asymmetric Synthesis | Prochiral β-keto acid | Direct, stereoselective amination of the ketone. | High yield of a single enantiomer. |

Diastereoselective Synthesis Strategies

Control of Diastereoselectivity in Intermediate Reactions

For β-amino acids with multiple stereocenters, controlling diastereoselectivity is paramount. The substitution pattern and the stereochemistry at both the α (C2) and β (C3) positions significantly influence the structural and functional properties of the final molecule and any peptides incorporating it. acs.org Diastereoselective approaches often involve multi-component reactions or the use of chiral auxiliaries that guide the formation of subsequent stereocenters.

A notable example is the three-component Mannich condensation reaction, where diazo compounds, boranes, and acyl imines can react to form anti-β-amino carbonyl compounds with high diastereoselectivity, even under catalyst-free conditions. nih.gov The resulting β-amino carbonyl compounds are valuable intermediates that can be further transformed into the desired β-amino acids. The stereochemical outcome is controlled by the geometry of the enolate intermediate and the facial selectivity of the addition to the imine.

Applications of Chiral Isoxazolines as Key Intermediates

A powerful and straightforward method for accessing highly substituted β-amino acids involves the use of chiral isoxazolines as key synthetic intermediates. acs.orgnih.govacs.org This strategy provides excellent stereocontrol and is versatile enough to produce several structural classes of β-amino acids. acs.org

The synthesis begins with a [3+2] cycloaddition to form the chiral isoxazoline (B3343090) ring. The stereochemistry at the C5 position of the isoxazoline, derived from a chiral starting material, directs the subsequent stereoselective functionalization at the C3 position. acs.org The isoxazoline ring can then be reductively opened to unmask the β-amino acid functionality. This method is particularly effective for preparing β-amino acids with significant substitution, a class of compounds that is difficult to access through other means like conjugate addition. acs.org

Table 3: β-Amino Acid Types Accessible via Chiral Isoxazolines

| β-Amino Acid Class | Synthetic Step on Isoxazoline Intermediate | Resulting Structure |

|---|---|---|

| β³-Amino Acids | Hydride addition | A single substituent at the C3 position. |

| β²,³-Amino Acids | Hydride addition to a C4-substituted isoxazoline | Substituents at both C2 and C3 positions. |

| Acyclic Substituted Variants | Intermolecular addition of carbon nucleophiles | Creates new stereocenters with high control. |

| Cyclic Variants | Intramolecular addition of carbon nucleophiles | Forms conformationally constrained cyclic β-amino acids. |

Novel Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

C-H Bond Functionalization Methodologies

Recent advances in organic synthesis have highlighted C-H bond functionalization as a highly efficient strategy for constructing complex molecules. yale.edu This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and improving atom economy. illinois.eduunipv.it For the synthesis of unnatural amino acids, C-H functionalization allows for the direct introduction of aryl or alkyl groups onto the amino acid backbone. researchgate.net

Palladium-catalyzed β-C(sp³)–H arylation is a particularly relevant technique. nih.gov In this method, the innate carboxylic acid group of an amino acid derivative can act as a directing group, guiding a palladium catalyst to selectively activate a C-H bond at the β-position and couple it with an aryl halide. The use of specific pyridine-type ligands has been shown to be crucial for the success of this transformation. nih.gov This methodology represents a significant advance over classical methods that require multi-step sequences to achieve the same transformation. unipv.it

Table 4: Comparison of Synthetic Approaches

| Feature | Traditional Methods (e.g., Conjugate Addition) | C-H Functionalization |

|---|---|---|

| Starting Materials | Often require pre-functionalization (e.g., α,β-unsaturated esters). illinois.edu | Utilizes simple, unactivated C-H bonds. yale.edu |

| Synthetic Steps | Can be multi-step and lengthy. illinois.edu | More direct, leading to shorter synthetic routes. unipv.it |

| Atom Economy | May generate stoichiometric byproducts from activating groups. | High, as it avoids the use of many activating/directing groups. |

| Functional Group Tolerance | Can be limited by the reactivity of intermediates. | Generally high due to mild reaction conditions. yale.edu |

Cross-Coupling Reactions for Aryl Substitution

The introduction of the 2,3-dimethylphenyl substituent onto the β-position of the propanoic acid backbone is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are powerful tools for forming such carbon-carbon bonds with high efficiency and selectivity. Methodologies such as Suzuki, Heck, and copper-catalyzed couplings are prominent in this context.

A plausible and effective strategy involves a palladium-catalyzed reaction, such as a Heck-type coupling. This approach could involve the reaction of a chiral, unsaturated precursor with an appropriate aryl halide. For instance, a protected (S)-3-amino-acrylic acid derivative can be coupled with 1-halo-2,3-dimethylbenzene. A catalyst commonly employed for such transformations is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. orgsyn.org The reaction typically proceeds in a suitable solvent like dimethylformamide (DMF) in the presence of a base. orgsyn.org

Alternatively, copper-catalyzed cross-coupling reactions, often accelerated by amino acid-based ligands like L-proline or N,N-dimethylglycine, present another viable route. nih.govchimia.ch These reactions have gained traction due to the lower cost and toxicity of copper compared to palladium. This methodology could involve coupling an organometallic reagent derived from 2,3-dimethylbenzene with a suitable electrophilic β-amino acid precursor. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yield and maintaining the stereochemical integrity of the chiral center.

Table 1: Comparison of Potential Cross-Coupling Strategies

| Coupling Reaction | Catalyst/Reagents | Key Advantages | Potential Challenges |

|---|---|---|---|

| Heck-type Coupling | Pd(PPh₃)₄, Base | Well-established, good functional group tolerance. | High catalyst cost, potential for side reactions. |

| Suzuki Coupling | Pd catalyst, boronic acid, Base | Mild reaction conditions, commercially available reagents. | Preparation of the specific boronic acid may be required. |

| Copper-Catalyzed Coupling | CuI, L-proline or other ligands | Lower catalyst cost, novel reactivity. nih.gov | Can require higher temperatures than palladium-catalyzed reactions. nih.gov |

Protecting Group Strategies and Deprotection Methodologies

The synthesis of this compound necessitates the use of protecting groups for the amino and carboxylic acid functionalities to prevent unwanted side reactions during synthesis. The selection of these groups is governed by the principle of orthogonality, which allows for the selective removal of one group in the presence of others. iris-biotech.de

For the α-amino group, the most common protecting groups are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. researchgate.net The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a wide range of conditions but can be readily removed with strong acids, such as trifluoroacetic acid (TFA). iris-biotech.de The Cbz group, introduced via benzyl (B1604629) chloroformate, is stable to acidic and basic conditions and is typically cleaved by catalytic hydrogenation (e.g., H₂ over Pd/C). researchgate.netacs.org

The carboxylic acid moiety is generally protected as an ester, such as a methyl, ethyl, or tert-butyl ester. Methyl and ethyl esters can be formed under standard Fischer esterification conditions and are typically cleaved by saponification using a base like lithium hydroxide (B78521) (LiOH). acs.org The tert-butyl (tBu) ester offers the advantage of being removable under acidic conditions (e.g., TFA), making it orthogonal to base-labile groups and compatible with the Boc-protection strategy. iris-biotech.de

Table 2: Common Protecting Groups and Deprotection Methods

| Functional Group | Protecting Group | Abbreviation | Reagents for Introduction | Reagents for Deprotection (Cleavage) |

|---|---|---|---|---|

| Amino Group | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) iris-biotech.de |

| Amino Group | Benzyloxycarbonyl | Cbz (Z) | Benzyl chloroformate | H₂, Pd/C (Catalytic Hydrogenation) acs.org |

| Carboxylic Acid | Methyl/Ethyl Ester | -OMe/-OEt | Methanol/Ethanol (B145695), Acid catalyst | LiOH or NaOH (Saponification) acs.org |

| Carboxylic Acid | tert-Butyl Ester | -OtBu | Isobutylene or Boc₂O | Trifluoroacetic acid (TFA) iris-biotech.de |

The strategic combination of these protecting groups allows for the sequential modification of the molecule. For example, a Boc/tBu strategy allows for the simultaneous deprotection of both the amino and carboxyl groups under acidic conditions at the final stage of the synthesis. iris-biotech.de

Scale-Up Considerations and Process Optimization in Laboratory Synthesis

Transitioning the synthesis of this compound from a small, discovery scale to a larger laboratory scale (gram to kilogram) requires careful process optimization. nih.gov Key considerations include the cost and availability of starting materials, reaction efficiency, safety, and the ease of purification.

Reaction Conditions: Optimization of reaction parameters such as temperature, concentration, and reaction time is crucial. For cross-coupling reactions, minimizing the catalyst loading without compromising yield or reaction time is a primary goal to reduce costs. For protecting group manipulations, ensuring complete reaction is necessary to avoid complex purification challenges downstream.

Solvent Selection: The choice of solvent can significantly impact reaction outcomes and scalability. Factors to consider include solubility of reactants, reaction rate, and ease of removal. For larger scales, replacing hazardous or difficult-to-remove solvents (like chlorinated solvents or DMF) with more environmentally benign and easily recyclable alternatives is often a priority.

Purification Methods: While chromatography is a powerful tool for purification on a small scale, it is often impractical and costly for larger quantities. Developing robust crystallization or precipitation methods for intermediates and the final product is highly desirable for efficient and scalable purification. nih.gov The synthesis of chiral ligands has been reported on a kilogram scale where crystallization was a key purification step, demonstrating the feasibility of this approach for complex chiral molecules. nih.gov

Stereochemical Investigations and Conformational Analysis of 3s 3 Amino 3 2,3 Dimethylphenyl Propanoic Acid

Elucidation of Absolute Stereochemistry and Enantiomeric Purity

The designation "(3S)" specifies the absolute stereochemistry at the chiral center, which is the carbon atom bonded to both the amino group and the 2,3-dimethylphenyl group. The "S" configuration is determined according to the Cahn-Ingold-Prelog priority rules. For this molecule, the priority of the substituents attached to the chiral carbon (C3) would be assigned as follows (highest to lowest): 1. Amino group (-NH2), 2. 2,3-dimethylphenyl group, 3. Carboxymethyl group (-CH2COOH), and 4. Hydrogen atom. With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority substituent traces a counter-clockwise direction, defining the S-configuration.

The elucidation of the absolute configuration of such molecules is typically achieved through a combination of experimental techniques and chemical correlation. Methods that could be employed include:

X-ray Crystallography: This technique provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, allowing for the direct assignment of the absolute stereochemistry, provided a suitable single crystal can be obtained.

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are sensitive to the chiral nature of a molecule and can be used to determine the absolute configuration by comparing the experimental spectra to those of known standards or to theoretical calculations.

Chemical Correlation: The absolute configuration can be established by chemically converting the molecule, without affecting the chiral center, to a compound of known absolute stereochemistry.

Enantiomeric Purity refers to the measure of the excess of one enantiomer over the other in a sample. It is a critical parameter for chiral compounds, as different enantiomers can exhibit distinct biological activities. The enantiomeric purity, often expressed as enantiomeric excess (ee), is crucial for understanding the pharmacological profile of a chiral drug candidate.

The determination of enantiomeric purity for compounds like (3S)-3-amino-3-(2,3-dimethylphenyl)propanoic acid is typically accomplished using chiral chromatography techniques. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method. The choice of the chiral stationary phase is critical and often involves screening various types of columns to achieve baseline separation of the enantiomers. Derivatization of the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column, is another established method. Gas chromatography (GC) on a chiral column can also be employed, often after derivatization to increase volatility.

Table 1: Methods for Stereochemical and Enantiomeric Purity Analysis

| Technique | Application | Information Obtained |

|---|---|---|

| X-ray Crystallography | Elucidation of Absolute Stereochemistry | Unambiguous 3D structure and absolute configuration in the solid state. |

| Chiroptical Spectroscopy (CD/ORD) | Elucidation of Absolute Stereochemistry | Information about the chiral environment, comparison with standards for configuration assignment. |

| Chemical Correlation | Elucidation of Absolute Stereochemistry | Relative configuration established by conversion to a known compound. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of Enantiomeric Purity | Separation and quantification of enantiomers to determine enantiomeric excess (ee). |

| Chiral Gas Chromatography (GC) | Determination of Enantiomeric Purity | Separation of volatile derivatives of enantiomers for purity analysis. |

Conformational Preferences in Solution and Solid States

The conformational flexibility of β-amino acids is greater than that of their α-amino acid counterparts due to the additional carbon-carbon bond in the backbone. The conformational preferences of this compound in both solution and solid states will be governed by a balance of steric and electronic interactions.

In the solid state , the conformation is primarily determined by crystal packing forces, which favor conformations that allow for efficient packing and strong intermolecular interactions, such as hydrogen bonding between the amino and carboxylic acid groups. X-ray crystallography would be the definitive method to determine the solid-state conformation, revealing the precise bond angles, bond lengths, and torsional angles. It is common for β-amino acids in the solid state to adopt extended or folded conformations that maximize intermolecular hydrogen bonding networks.

Theoretical calculations, such as Density Functional Theory (DFT) and molecular mechanics, are also invaluable for predicting the relative energies of different conformers and understanding the factors that stabilize them. scirp.org These computational methods can model the molecule in both the gas phase and in the presence of a solvent continuum to simulate solution-phase behavior. For 3-aryl-β-amino acids, key dihedral angles that define the conformation include the rotation around the C2-C3 bond and the C3-C(aryl) bond.

Influence of Aromatic and Alkyl Substituents on Molecular Conformation

The 2,3-dimethylphenyl group in this compound plays a crucial role in dictating its conformational preferences. The presence of two methyl groups on the aromatic ring introduces significant steric and electronic effects.

Steric Effects: The ortho- and meta-methyl groups create steric hindrance that can restrict the rotation around the C3-C(aryl) bond. This restriction will favor specific torsional angles to minimize steric clashes between the methyl groups and the propanoic acid backbone. The steric bulk of the 2,3-dimethylphenyl group can also influence the equilibrium between different backbone conformers, potentially favoring more extended conformations to alleviate steric strain.

Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect. This can influence the electron density of the aromatic ring, which in turn can affect non-covalent interactions, such as cation-π or π-π stacking interactions, that might stabilize certain conformations or intermolecular associations.

Table 2: Predicted Influence of Substituents on Conformation

| Substituent | Position | Predicted Steric Effect | Predicted Electronic Effect |

|---|---|---|---|

| Methyl | 2 (ortho) | High steric hindrance, restricts rotation around C3-C(aryl) bond. | Weakly electron-donating. |

Stereochemical Implications for Molecular Recognition and Ligand Binding

The specific three-dimensional arrangement of functional groups in this compound, dictated by its absolute stereochemistry and conformational preferences, has profound implications for its ability to interact with biological targets such as receptors and enzymes. Molecular recognition is highly dependent on stereochemistry, a principle often described by the "three-point attachment" model.

The (3S)-configuration places the amino group, the 2,3-dimethylphenyl group, and the propanoic acid backbone in a precise spatial orientation. An enantiomer with the opposite (3R)-configuration would present a mirror image of these functionalities, which would likely lead to a significantly different, and often weaker, interaction with a chiral biological receptor.

The conformational preferences influenced by the 2,3-dimethylphenyl group are also critical for ligand binding. The steric bulk of the dimethylphenyl group can act as a "conformational lock," restricting the molecule to a subset of conformations that may be either favorable or unfavorable for binding to a specific target. If the bioactive conformation (the conformation adopted upon binding) is one of the low-energy solution conformers, binding will be entropically favored. Conversely, if the bioactive conformation is a higher-energy conformer, a significant entropic penalty will be paid upon binding, leading to lower affinity.

The aromatic and alkyl substituents themselves can directly participate in ligand-receptor interactions. The 2,3-dimethylphenyl ring can engage in hydrophobic interactions, π-π stacking, or cation-π interactions within a binding pocket. The position of the methyl groups is critical; they can either fit into specific hydrophobic pockets, enhancing binding affinity, or cause steric clashes with the receptor surface, preventing effective binding. Therefore, the ortho and meta positioning of the methyl groups in this particular compound provides a unique steric and electronic profile that will determine its specificity and affinity for a given biological target. Quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling of related compounds can provide insights into the key structural features required for biological activity. uobasrah.edu.iqsapub.org

Computational Chemistry and Molecular Modeling Studies of 3s 3 Amino 3 2,3 Dimethylphenyl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal for understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. For (3S)-3-amino-3-(2,3-dimethylphenyl)propanoic acid, density functional theory (DFT) calculations were hypothetically performed to elucidate its electronic structure. These calculations provide valuable information on the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. The calculated electronic properties, including the HOMO-LUMO gap, ionization potential, and electron affinity, are summarized in the table below. These reactivity descriptors are instrumental in predicting how the molecule might interact with biological targets.

| Parameter | Calculated Value (Hypothetical) |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 0.5 eV |

Molecular Dynamics Simulations of Conformational Space

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of a molecule over time, providing insights into its flexibility and preferred shapes in a simulated biological environment. A hypothetical MD simulation of this compound was conducted in an aqueous solvent system to understand its dynamic behavior. The simulation would reveal the accessible conformations and the energetic barriers between them.

The conformational flexibility of the propanoic acid side chain and the rotational freedom of the 2,3-dimethylphenyl group are key determinants of how the molecule can adapt its shape to bind to a biological macromolecule. The results of the simulation can be clustered to identify the most stable and frequently occurring conformations. The following table presents a hypothetical summary of the major conformational clusters and their relative energies, providing a picture of the molecule's conformational preferences.

| Conformational Cluster | Relative Energy (kcal/mol) (Hypothetical) | Population (%) (Hypothetical) |

|---|---|---|

| Cluster 1 (Extended) | 0.0 | 45 |

| Cluster 2 (Folded) | 1.2 | 30 |

| Cluster 3 (Intermediate) | 2.5 | 15 |

| Other | >3.0 | 10 |

Docking Studies with Relevant Biological Macromolecules (Hypothetical Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. Given the structural resemblance of this compound to gamma-aminobutyric acid (GABA) analogues, a hypothetical docking study was performed against a model of the GABA-A receptor. Such studies are crucial for postulating the potential biological targets and understanding the molecular basis of interaction.

The hypothetical docking results suggest that the compound can fit into the binding pocket of the GABA-A receptor. The amino and carboxylic acid groups are predicted to form key hydrogen bonds and electrostatic interactions with specific amino acid residues in the receptor's active site. The 2,3-dimethylphenyl group is hypothesized to engage in hydrophobic interactions within a nonpolar sub-pocket. The table below outlines the hypothetical binding affinity and the key interacting residues, offering a plausible mechanism of action. It is important to emphasize that these are hypothetical interactions that would require experimental validation.

| Parameter | Value (Hypothetical) |

|---|---|

| Binding Affinity (kcal/mol) | -7.8 |

| Key Interacting Residues | Arg120, Glu155, Tyr205 |

| Types of Interactions | Hydrogen bonds, electrostatic, hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A hypothetical QSAR study was conducted on a series of derivatives of this compound to identify the key physicochemical properties that influence their hypothetical biological activity.

In this hypothetical study, various molecular descriptors, such as electronic, steric, and lipophilic properties, were calculated for each derivative. A regression analysis was then performed to build a QSAR model that correlates these descriptors with the observed activity. The resulting model can be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds. The table below presents a hypothetical QSAR equation and the significance of the included descriptors.

| Descriptor | Coefficient (Hypothetical) | Description |

|---|---|---|

| LogP | 0.45 | Lipophilicity |

| MR | 0.21 | Molar Refractivity (Steric) |

| LUMO | -0.15 | Electronic Property |

| Hypothetical QSAR Equation: pIC50 = 0.45(LogP) + 0.21(MR) - 0.15(LUMO) + 2.5 |

Biochemical and Mechanistic Investigations of 3s 3 Amino 3 2,3 Dimethylphenyl Propanoic Acid

Evaluation of In Vitro Biological Activity (e.g., antioxidant properties)

There is currently no published research evaluating the in vitro biological activity of (3S)-3-amino-3-(2,3-dimethylphenyl)propanoic acid. Studies on other 3-amino-3-arylpropanoic acid derivatives have explored a range of biological effects, including antimicrobial and anticancer properties. For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and showed promising antioxidant and anticancer activities. However, these findings cannot be directly extrapolated to the 2,3-dimethylphenyl analogue.

Mechanistic Studies of Observed Cellular Activities (e.g., inhibition of lipid peroxidation)

Without established in vitro biological activities for this compound, no mechanistic studies on its cellular effects, such as the inhibition of lipid peroxidation, have been reported. The process of lipid peroxidation, a chain reaction of oxidative degradation of lipids, is a key factor in cellular injury, and the antioxidant potential of various compounds is often assessed by their ability to inhibit this process. However, no such investigations have been conducted for the subject compound.

Interactions with Biological Targets (e.g., enzymes, receptors) in Cellular Models

The specific biological targets of this compound remain unidentified. Research on analogous structures has shown interactions with various enzymes and receptors. For example, certain 3-amino-3-phenylpropanoic acid derivatives have been investigated for their activity as enzyme inhibitors or receptor ligands in the central nervous system. However, in the absence of dedicated studies, the molecular targets for the 2,3-dimethylphenyl substituted compound are unknown.

Metabolic Stability and Biotransformation Pathways in Cellular Systems

The metabolic stability and biotransformation pathways of this compound have not been characterized. Understanding how a compound is metabolized by cells is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions. General metabolic pathways for amino acids and their derivatives involve enzymes such as aminotransferases and oxidases. However, the specific metabolic fate of this compound is yet to be determined.

Comparative Biological Activity of Stereoisomers and Analogues

There are no published comparative studies on the biological activity of the stereoisomers of 3-amino-3-(2,3-dimethylphenyl)propanoic acid. The stereochemistry of a molecule can significantly influence its biological activity, with different enantiomers or diastereomers often exhibiting distinct pharmacological profiles. While research on other chiral amino acid derivatives has highlighted the importance of stereochemistry for target interaction and efficacy, this has not been explored for the title compound.

Applications in Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of Peptidomimetics and Oligomers Incorporating (3S)-3-amino-3-(2,3-dimethylphenyl)propanoic acid

The incorporation of β-amino acids like this compound into peptide sequences is a key strategy in the design of peptidomimetics. nih.gov These modified peptides often exhibit enhanced resistance to enzymatic degradation compared to their natural α-peptide counterparts. nih.gov The unique structural constraints imposed by the β-amino acid backbone can induce specific secondary structures, such as helices and turns, which can be exploited to mimic the bioactive conformations of natural peptides. rsc.org

The 2,3-dimethylphenyl substituent of this compound introduces a significant steric and hydrophobic element. This can be strategically employed to influence the folding of oligomers and to modulate interactions with biological targets. The synthesis of such peptidomimetics would typically involve standard solid-phase or solution-phase peptide coupling methods, where the protected form of this compound is sequentially added to a growing peptide chain. researchgate.net

Table 1: Potential Structural Motifs in Peptidomimetics Incorporating this compound

| Structural Motif | Potential Influence of this compound | Rationale |

|---|---|---|

| β-Turns | Induction of turn structures | The constrained backbone of β-amino acids can promote the formation of turns in a peptide chain. |

| Helical Structures | Stabilization of helical folds | The substituted aryl group can engage in hydrophobic and steric interactions that favor specific helical conformations. |

Scaffold for Drug Discovery and Lead Compound Derivatization

The 3-amino-3-arylpropanoic acid framework serves as a valuable scaffold in drug discovery. tandfonline.comnih.gov Derivatives of this structure have been explored for a variety of therapeutic targets. The this compound molecule presents multiple points for chemical modification, including the amino group, the carboxylic acid, and the aromatic ring. This allows for the generation of diverse chemical libraries for screening against different biological targets.

For instance, the amino and carboxyl groups can be functionalized to introduce different pharmacophoric elements, while the dimethylphenyl ring can be further substituted to optimize binding affinity and pharmacokinetic properties. This approach has been successfully applied to other arylpropionic acid derivatives to develop compounds with a range of biological activities. orientjchem.orgresearchgate.net

Prodrug Strategies and Chemical Modification for Enhanced Research Tool Efficacy

Prodrug strategies are often employed to improve the physicochemical properties and bioavailability of drug candidates. nih.gov For a molecule like this compound, the carboxylic acid or amino group can be temporarily masked with a promoiety. This modification can enhance properties such as membrane permeability or solubility. Once inside the body, the promoiety is cleaved by enzymes to release the active compound. tandfonline.comnih.gov

Furthermore, chemical modifications can be used to develop more effective research tools. For example, attaching a fluorescent tag or a biotin (B1667282) label to the molecule can enable its use in biochemical and cellular assays to study its distribution, target engagement, and mechanism of action.

Table 2: Illustrative Prodrug Strategies for β-Amino Acids

| Prodrug Approach | Modified Functional Group | Potential Advantage |

|---|---|---|

| Esterification | Carboxylic Acid | Increased lipophilicity and cell membrane permeability. mdpi.com |

| Amidation | Carboxylic Acid | Modulation of solubility and metabolic stability. |

Use as a Building Block in Complex Molecular Architectures

Beyond linear peptidomimetics, β-amino acids are valuable building blocks for the synthesis of more complex molecular architectures, such as macrocycles and foldamers. nih.govelifesciences.org The defined stereochemistry and conformational preferences of this compound can be used to control the three-dimensional shape of these larger molecules.

The incorporation of this building block into macrocyclic structures could lead to compounds with constrained conformations that exhibit high affinity and selectivity for specific protein or nucleic acid targets. In the field of foldamers, which are oligomers that adopt well-defined secondary structures, the unique steric and electronic properties of the 2,3-dimethylphenyl group could be exploited to direct the folding process and create novel topologies. nih.gov

Exploration of Structure-Activity Relationships (SAR) through Derivatization

Systematic derivatization of this compound is a crucial step in understanding its structure-activity relationships (SAR). doi.orgresearchgate.net By synthesizing and testing a series of analogues with modifications at different positions, researchers can identify the key structural features required for a desired biological activity.

For example, the methyl groups on the phenyl ring could be moved to other positions, replaced with other substituents (e.g., halogens, methoxy (B1213986) groups), or removed altogether to probe the importance of their size, position, and electronic properties. Similarly, the stereochemistry at the C3 position is expected to be critical for biological activity, and comparison with the (3R) enantiomer would be a key experiment in any SAR study.

Table 3: Hypothetical SAR Study on this compound Analogues

| Analogue | Modification | Rationale for Synthesis |

|---|---|---|

| (3R)-3-amino-3-(2,3-dimethylphenyl)propanoic acid | Inversion of stereochemistry at C3 | To determine the importance of stereochemistry for biological activity. |

| (3S)-3-amino-3-(phenyl)propanoic acid | Removal of methyl groups | To assess the contribution of the dimethyl substitution to activity. |

| (3S)-3-amino-3-(2,5-dimethylphenyl)propanoic acid | Alteration of methyl group positions | To probe the steric and electronic requirements of the binding pocket. |

Analytical Methodologies for Research and Characterization of 3s 3 Amino 3 2,3 Dimethylphenyl Propanoic Acid

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating (3S)-3-amino-3-(2,3-dimethylphenyl)propanoic acid from impurities and its corresponding (R)-enantiomer. The determination of enantiomeric excess (e.e.) is a critical parameter in the quality assessment of chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantioselective analysis of β-amino acids. This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Methodology: The separation is typically achieved by forming transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acids. mst.edu Another successful approach involves the use of Pirkle-type columns, like the (R,R) Whelk-O1, which is a "hybrid" pi-electron acceptor-donor CSP.

The mobile phase composition, which usually consists of a mixture of a non-polar solvent (like n-hexane), an alcohol (like ethanol (B145695) or isopropanol), and acidic/basic additives (like trifluoroacetic acid or isopropylamine), is optimized to achieve the best resolution between the enantiomers. Detection is commonly performed using a UV detector.

Research Findings: While specific validated methods for this compound are not extensively published, methods for analogous compounds provide a strong basis for method development. For instance, a validated chiral HPLC method for β-amino-β-(4-bromophenyl) propionic acid successfully resolved its R and S enantiomers. The method demonstrated good resolution (>2.5) and was validated for parameters such as limit of detection (LOD), limit of quantification (LOQ), and robustness. Such methodologies can be adapted and optimized for the target compound.

Table 1: Example Chiral HPLC Conditions for a Related β-Amino Acid (Based on a method for β-amino-β-(4-bromophenyl) propionic acid)

| Parameter | Condition |

| Column | (R,R) Whelk-O1 |

| Mobile Phase | n-hexane, ethanol, trifluoroacetic acid (TFA), isopropylamine |

| Detection | UV |

| Resolution (Rs) | > 2.5 |

This table illustrates typical parameters and is based on methods for structurally similar compounds.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) can also be employed for enantiomeric separation, although it typically requires derivatization of the amino acid to increase its volatility and thermal stability.

Methodology: The process involves converting the non-volatile amino acid into a volatile derivative. This is often achieved by esterification of the carboxylic acid group and acylation of the amino group (e.g., using trifluoroacetic anhydride). The resulting derivative is then separated on a GC column containing a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. The separated enantiomers are detected by a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS).

Research Findings: Specific GC methods for this compound are not readily available in the literature. However, the general approach is well-established for other amino acids. For example, the analysis of butyl esters of N-trifluoroacetylated amino acids is a known technique for their enantiomeric separation by GC. This derivatization strategy allows for the successful separation of various amino acid enantiomers on chiral columns.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and much faster analysis times. This is achieved by using columns packed with smaller particles (<2 µm), which requires instrumentation capable of handling higher backpressures.

Methodology: UPLC can be adapted for chiral separations using the same principles as HPLC, employing columns with chiral stationary phases but in a smaller particle format. For general amino acid analysis, which can be applied to assess purity, UPLC methods often involve pre-column derivatization to enhance detection. A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary and secondary amines. lcms.cz The derivatized amino acids are then separated on a reversed-phase column (e.g., C18) and detected by UV or mass spectrometry. lcms.cz

Research Findings: A UPLC-MS method using AQC derivatization has been established for the rapid analysis of 20 different amino acids. lcms.cz This method, performed on a C18 column, demonstrates excellent linearity and precision. lcms.cz While this is a non-chiral method, it is highly effective for determining the purity of the compound by separating it from other amino acid impurities. For enantiomeric excess determination, a chiral UPLC method would be required. The development of such a method would follow the principles of chiral HPLC but leverage the speed and resolution of UPLC technology.

Table 2: Example UPLC System for General Amino Acid Purity Analysis

| Parameter | Description |

| System | ACQUITY UPLC |

| Column | Reversed-phase C18, <2 µm particle size |

| Derivatization Reagent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) |

| Detection | Mass Spectrometry (MS) or UV |

This table outlines a typical UPLC setup for purity analysis based on general amino acid methods. lcms.cz

Spectroscopic Characterization Methods

Spectroscopic methods are essential for elucidating and confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural determination of organic molecules. ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Methodology: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆), and its spectrum is recorded.

¹H NMR: The proton NMR spectrum shows distinct signals for each unique proton in the molecule. The chemical shift (δ, in ppm) indicates the electronic environment of the proton. The integration of the signal corresponds to the number of protons it represents. The splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum shows a signal for each unique carbon atom. The chemical shift provides information about the type of carbon (e.g., aromatic, aliphatic, carbonyl).

Research Findings: While the specific ¹H and ¹³C NMR data for this compound is not publicly cataloged, the expected signals can be predicted based on its structure. The spectrum would feature signals in the aromatic region for the dimethylphenyl group, signals for the two methyl groups, and signals for the protons on the propanoic acid backbone (at the α and β carbons). The proton attached to the chiral center (C3) would appear as a multiplet, coupled to the two non-equivalent protons on the adjacent carbon (C2).

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. When coupled with liquid chromatography (LC-MS), it becomes a highly selective and sensitive method for identifying and quantifying compounds in a mixture.

Methodology: In MS, the molecule is ionized, and the resulting molecular ion and any fragment ions are detected. The mass of the molecular ion confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to yield a characteristic pattern that helps confirm the structure. LC-MS combines the separation power of HPLC or UPLC with the detection capabilities of MS, allowing for the specific analysis of the target compound even in complex mixtures.

Research Findings: The molecular weight of 3-amino-3-(2,3-dimethylphenyl)propanoic acid (C₁₁H₁₅NO₂) is 193.24 g/mol . A mass spectrum would be expected to show a molecular ion peak [M+H]⁺ at m/z 194 in positive ion mode. Fragmentation would likely involve the loss of the carboxylic acid group or parts of the propanoic acid chain. LC-MS is particularly useful for purity analysis, allowing for the detection and identification of trace impurities that may not be visible with UV detection.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups: the carboxylic acid, the amino group, and the aromatic ring.

The presence of the carboxylic acid group would be identified by a very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹, which often overlaps with C-H stretching vibrations. The broadness of this peak is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. Additionally, a strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid would be expected around 1725-1700 cm⁻¹.

The amino group (-NH₂) would give rise to N-H stretching vibrations, which typically appear as one or two bands in the 3500-3300 cm⁻¹ region. Primary amines, such as the one in this compound, are expected to show two bands in this region. Furthermore, N-H bending vibrations can be observed in the 1650-1580 cm⁻¹ range.

The aromatic 2,3-dimethylphenyl group would be evidenced by C-H stretching vibrations from the aromatic ring, typically found just above 3000 cm⁻¹. Aromatic C=C stretching vibrations would produce a series of sharp bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (1,2,3-trisubstituted) could be further inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region. The methyl groups would show characteristic C-H stretching and bending vibrations.

Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1725-1700 | Strong, Sharp |

| Amino Group | N-H Stretch | 3500-3300 | Medium (two bands) |

| Amino Group | N-H Bend | 1650-1580 | Medium |

| Aromatic Ring | C-H Stretch | >3000 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Weak (multiple bands) |

| Alkyl (Methyl) | C-H Stretch | 2975-2850 | Medium |

| Alkyl (Methyl) | C-H Bend | 1465-1440, 1380-1370 | Medium |

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is an essential analytical tool for the stereochemical analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a chiral molecule like this compound, which possesses a single stereocenter at the C3 position, CD spectroscopy can confirm the presence of optical activity and provide information about the absolute configuration.

The chromophores within the molecule will give rise to characteristic CD signals, known as Cotton effects. The primary chromophores in this compound are the carboxylic acid group and the 2,3-dimethylphenyl group. The carboxylic acid n→π* transition, typically occurring around 210-220 nm, is expected to exhibit a Cotton effect. The sign and magnitude of this Cotton effect are sensitive to the stereochemistry at the adjacent chiral center.

The aromatic ring also possesses π→π* transitions that will be observable in the CD spectrum, typically in the 200-280 nm region. The substitution pattern and the chiral environment will influence the appearance of these aromatic transitions, often resulting in a complex pattern of positive and negative Cotton effects. The specific pattern and sign of these effects can, in principle, be correlated to the (S)-configuration at the C3 stereocenter through empirical rules or by comparison with theoretical calculations (e.g., time-dependent density functional theory, TD-DFT).

Hypothetical Circular Dichroism Data for this compound

| Transition | Approximate Wavelength (nm) | Sign of Cotton Effect | Associated Chromophore |

| n→π | 210-220 | Positive or Negative | Carboxylic Acid |

| π→π (¹Lₐ) | ~210 | Positive or Negative | Aromatic Ring |

| π→π* (¹Lₑ) | ~260 | Positive or Negative | Aromatic Ring |

Note: The signs of the Cotton effects are hypothetical and would need to be determined experimentally or through computational modeling to definitively assign the absolute configuration.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique can unambiguously establish the molecular connectivity, conformational preferences, and, crucially for a chiral molecule, its absolute stereochemistry. To perform X-ray crystallography, a high-quality single crystal of this compound is required.

The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the calculation of an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined. The resulting structural model provides precise bond lengths, bond angles, and torsion angles.

For this compound, X-ray crystallography would confirm the (S)-configuration at the C3 stereocenter. Furthermore, it would reveal the conformation of the propanoic acid chain and the orientation of the 2,3-dimethylphenyl group relative to the rest of the molecule. In the solid state, amino acids often exist as zwitterions, and this technique would confirm the protonation state of the amino and carboxylic acid groups. Intermolecular interactions, such as hydrogen bonding between the amino and carboxylate groups of adjacent molecules, which dictate the crystal packing, would also be elucidated.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 6.2 |

| c (Å) | 15.8 |

| β (°) | 105 |

| Volume (ų) | 990 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.25 |

Note: The crystallographic data presented are hypothetical and serve as an example of the type of information that would be obtained from an X-ray crystallographic analysis.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Cost-Effective Synthetic Routes

The synthesis of enantiomerically pure β-amino acids often involves multi-step processes that can be resource-intensive. Future research is poised to address these limitations by developing greener and more economical synthetic pathways. Key areas of focus include:

One-Pot Syntheses: The development of one-pot reactions, where multiple chemical transformations occur in a single flask, is a promising avenue. Such methods, which have been successfully applied to other 3-amino-3-arylpropionic acids, reduce solvent waste, energy consumption, and purification steps. researchgate.net A potential one-pot synthesis for (3S)-3-amino-3-(2,3-dimethylphenyl)propanoic acid could involve the reaction of 2,3-dimethylbenzaldehyde, malonic acid, and a nitrogen source like ammonium acetate in an alcoholic solvent. researchgate.netgoogle.com

Biocatalysis: The use of enzymes, or biocatalysts, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Lipases, for instance, have been employed for the enantioselective resolution of racemic N-protected amino acid esters, yielding high enantiomeric excess. researchgate.net Future work could identify or engineer specific enzymes for the asymmetric synthesis or resolution of this compound, thereby avoiding harsh chemicals and improving sustainability.

Catalytic Asymmetric Synthesis: Advancing catalytic asymmetric methods that directly produce the desired (S)-enantiomer would represent a significant improvement over classical resolution techniques. This involves designing novel chiral catalysts that can efficiently control the stereochemistry of the product.

| Synthesis Strategy | Potential Advantages | Key Challenges |

| One-Pot Synthesis | Reduced waste, time, and cost; simplified procedure. | Optimization of reaction conditions for multiple steps; potential for side reactions. |

| Biocatalysis | High enantioselectivity; mild reaction conditions; environmentally friendly. | Enzyme discovery and optimization; substrate specificity; cost of enzymes. |

| Asymmetric Catalysis | Direct formation of the desired enantiomer; high atom economy. | Development of highly efficient and selective catalysts; cost and stability of catalysts. |

Exploration of Novel Biological Targets and Mechanistic Pathways

While the specific biological activities of this compound are not extensively documented, its structural motifs are present in compounds with known pharmacological relevance. Future research should focus on screening this compound and its derivatives against a wide array of biological targets. Structurally related 3-aminopropanoic acid derivatives have shown potential in several therapeutic areas, suggesting plausible avenues for investigation. mdpi.com

Anticancer Research: Various derivatives of 3-aminopropanoic acid have been evaluated for their antiproliferative properties against cancer cell lines, including lung cancer models. mdpi.commdpi.com Future studies could assess the cytotoxicity of this compound and its analogues against a panel of cancer cells to identify potential anticancer scaffolds.

Antimicrobial Activity: The search for new antimicrobial agents is critical in an era of increasing drug resistance. Related scaffolds have been synthesized and tested against multidrug-resistant bacterial and fungal pathogens. nih.gov Screening this compound could reveal novel antimicrobial leads.

Neurological Disorders: As analogues of the neurotransmitter GABA and components of compounds targeting NMDA receptors, β-amino acids are of interest in neuroscience. nih.govfrontiersin.org Investigating the effect of this compound on various receptors and ion channels in the central nervous system could uncover new therapeutic possibilities for neurological conditions.

Integration with High-Throughput Screening Technologies

High-throughput screening (HTS) is a powerful technology in drug discovery that allows for the rapid testing of thousands of chemical compounds for a specific biological activity. combichemistry.com Integrating this compound and a library of its derivatives into HTS campaigns is a crucial future step.

This approach would enable the efficient identification of "hits"—compounds that interact with a specific biological target. Complementary HTS assays, including cell-based assays with optical endpoints, can provide insights into various functional properties and intracellular biochemical pathways. combichemistry.com The goal is to accelerate the discovery process by rapidly screening large libraries of compounds against validated targets. combichemistry.com

| HTS Application | Target Area | Desired Outcome |

| Cell Viability Assays | Oncology | Identification of compounds with cytotoxic effects on cancer cells. |

| Receptor Binding Assays | Neuroscience | Discovery of ligands for specific neurotransmitter receptors (e.g., NMDA, GABA). |

| Enzyme Inhibition Assays | Various | Identification of specific enzyme inhibitors relevant to disease pathways. |

| Antimicrobial Susceptibility Testing | Infectious Disease | Screening for compounds that inhibit the growth of pathogenic microbes. |

Advanced Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling offer powerful tools for the rational design of new molecules with enhanced properties. For this compound, these methods can guide the synthesis of next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related compounds, researchers can establish SAR, which describes how chemical structure relates to biological activity. This data is essential for computational modeling. For instance, SAR analysis of thiazole derivatives revealed that certain functional groups significantly enhanced antiproliferative activity. mdpi.com

Molecular Docking: In silico docking studies can predict how a molecule binds to the active site of a biological target, such as an enzyme or receptor. mdpi.com This can help prioritize which analogues to synthesize and identify key molecular interactions that contribute to biological activity. This approach has been used to suggest that certain thiazole derivatives can interact with conserved amino acid residues in targets like SIRT2 and EGFR. mdpi.com

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model based on this compound could be used to search virtual libraries for other compounds with similar potential activities.

Expanding the Scope of Derivatization for Diverse Research Applications

Derivatization, the process of chemically modifying a compound to produce new compounds with different properties, is a cornerstone of medicinal chemistry. Expanding the derivatization of the this compound scaffold is essential for exploring its full potential.

The core structure features several reactive sites—the amino group, the carboxylic acid group, and the aromatic ring—that are amenable to chemical modification.

N-Acylation and N-Alkylation: Modifying the amino group can significantly impact a molecule's properties. This has been demonstrated in the synthesis of N-protected derivatives of other β-amino acids for use in peptide synthesis or to alter biological activity. researchgate.net

Esterification and Amidation: The carboxylic acid group can be converted into esters or amides to improve cell permeability, modulate activity, or create prodrugs. For example, the synthesis of hydrazides from related propanoic acid structures has led to compounds with antimicrobial or antiproliferative effects. mdpi.comnih.gov

Aromatic Ring Substitution: Adding substituents to the 2,3-dimethylphenyl ring can influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets.

Systematic derivatization creates chemical libraries that are invaluable for SAR studies and for developing tool compounds to probe biological systems. mdpi.comnih.gov

Q & A

Q. How can researchers leverage X-ray crystallography to elucidate binding modes with target enzymes?

- Methodological Answer : Co-crystallize the compound with the enzyme (e.g., lysozyme or kinase) using vapor diffusion (hanging drop). Resolve structures to ≤2.0 Å resolution (synchrotron sources preferred). Analyze electron density maps (Coot) and hydrogen-bonding networks (PyMOL) to identify critical residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.